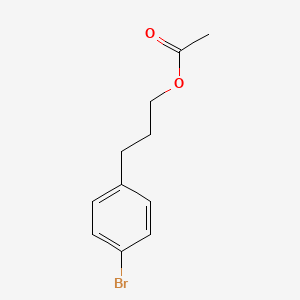

3-(4-bromophenyl)propyl Acetate

Description

Significance of Aryl-Alkyl Esters in Organic Chemistry

Aryl-alkyl esters are a class of organic compounds characterized by an aromatic ring and an alkyl chain linked by an ester group. numberanalytics.comnumberanalytics.com This structure imparts a unique combination of properties, making them highly versatile in organic synthesis. numberanalytics.com The aromatic portion provides a site for electrophilic substitution reactions, while the ester group can undergo nucleophilic acyl substitution, allowing for a wide range of chemical transformations. fiveable.me These compounds are integral to the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their applications also extend to the fragrance and flavor industries, where the specific arrangement of the aryl and alkyl groups can produce distinct scents and tastes. fiveable.me

Role of Halogenated Aromatic Compounds in Synthetic Methodologies and Material Science

The introduction of a halogen atom, such as bromine, onto an aromatic ring dramatically alters its chemical reactivity and physical properties. Halogenated aromatic compounds are pivotal intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for building complex molecular architectures. mdpi.com

Research Objectives and Scope for 3-(4-Bromophenyl)propyl Acetate (B1210297)

Research into 3-(4-bromophenyl)propyl acetate is primarily focused on its potential as a building block in the synthesis of novel organic molecules. The presence of the bromo-phenyl group and the propyl acetate chain offers multiple points for chemical modification. Key research objectives include:

Exploring its utility in cross-coupling reactions: The 4-bromophenyl moiety is an ideal substrate for reactions that form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Investigating its role as a precursor for more complex structures: The ester functionality can be hydrolyzed to the corresponding alcohol, 3-(4-bromophenyl)propan-1-ol (B1278338), which can then be further functionalized. chemicalbook.com This alcohol itself is a useful reagent in the synthesis of compounds with potential fungicidal properties. chemicalbook.com

Evaluating the influence of the bromophenylpropyl group on the properties of new materials: Incorporating this fragment into larger molecules could impart specific thermal, optical, or electronic properties.

The scope of current research is largely confined to synthetic and mechanistic studies, aiming to understand the reactivity of the molecule and expand its applications in organic synthesis.

Historical Context and Previous Research on Related Structures

The study of aryl-alkyl esters and halogenated aromatic compounds has a long and rich history in organic chemistry. Early research focused on understanding the fundamental reactions of these functional groups. More recent investigations have explored their application in catalysis and materials science.

Research on structurally related compounds, such as other bromophenyl derivatives, has been extensive. For instance, various N-(4-bromophenyl) and 3-(2-bromophenyl) derivatives have been synthesized and investigated for their potential biological activities. zsmu.edu.uaresearchgate.net Studies on compounds like N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) have demonstrated the importance of the bromophenyl group in modulating the affinity for biological targets. acs.org Furthermore, the conversion of ester moieties to 4-bromophenyl groups has been achieved through multi-step synthetic protocols, highlighting the synthetic interplay between these functionalities. acs.org These studies provide a valuable framework for understanding the potential applications and synthetic strategies involving this compound.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 85270-56-0 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.127 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)OCCCc1ccc(Br)cc1 |

| InChI | InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 |

| Purity | 98% |

| LogP | 3.149 |

| Hydrogen Bond Acceptors | 2 |

| Fsp3 | 0.36 |

Data sourced from Fluorochem fluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)propyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLURZHKCMBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Precursor Synthesis for 3-(4-Bromophenyl)propan-1-ol (B1278338)

Hydroboration-Oxidation of Unsaturated Precursors

A primary route to the alcohol precursor of 3-(4-bromophenyl)propyl acetate (B1210297), 3-(4-bromophenyl)propan-1-ol, involves the hydroboration-oxidation of an unsaturated precursor like 4-bromoallylbenzene. This two-step reaction sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. lscollege.ac.inlibretexts.orgchemistrysteps.com

The reaction proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is followed by an in-situ oxidation step, typically using alkaline hydrogen peroxide, which replaces the boron-carbon bond with a hydroxyl group. khanacademy.orgnumberanalytics.com This method ensures the formation of the terminal alcohol, 3-(4-bromophenyl)propan-1-ol, which can then be esterified to the final product. A study has reported the synthesis of 3-(4-bromophenyl)propan-1-ol in 99% yield from ethyl 3-(4-bromophenyl)propanoate via a Grignard reagent-catalyzed hydroboration. mdpi.com

The regioselectivity of the hydroboration step is governed by both steric and electronic factors, favoring the placement of the bulky borane group at the sterically less hindered terminal carbon of the allyl group. chemistrysteps.com

Incorporation of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group is a critical step in the synthesis and can be accomplished through several powerful C-C and C-X bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and offer versatile methods for constructing the 4-bromophenyl-propyl backbone.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com For instance, the coupling of 4-bromophenylboronic acid with a suitable three-carbon synthon bearing a leaving group, such as allyl acetate, in the presence of a palladium catalyst and a base, could yield a precursor to the target molecule. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond. libretexts.org Research has shown the successful Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, demonstrating the feasibility of using 4-bromophenyl substrates in such reactions. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.netutexas.edu A plausible route could involve the reaction of 4-bromoiodobenzene with an allylic alcohol or acetate. uwindsor.ca The reaction generally proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. A study on the Heck reaction of aryl bromides with internal olefins has been implemented under green conditions using a supported palladium catalyst. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A synthetic strategy could involve the coupling of 4-bromophenylacetylene with a suitable electrophile or, more commonly, the coupling of a 4-bromoaryl halide with a terminal alkyne like propargyl alcohol. researchgate.netresearchgate.net The resulting alkynol could then be reduced and esterified to afford 3-(4-bromophenyl)propyl acetate. Symmetrical coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) has been demonstrated, highlighting the utility of bromo-substituted aryl halides in Sonogashira reactions. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Nucleophile | Electrophile | Catalyst System | Key Features |

| Suzuki-Miyaura | 4-Bromophenylboronic acid | Allyl acetate / halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Mild conditions, high functional group tolerance. libretexts.orgmdpi.com |

| Heck | Allyl alcohol / acetate | 4-Bromoiodobenzene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Versatile for C-C bond formation with alkenes. researchgate.netnih.gov |

| Sonogashira | Propargyl alcohol | 4-Bromoiodobenzene | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Forms a C(sp²)-C(sp) bond. wikipedia.orgresearchgate.net |

Direct Halogenation Strategies

Direct bromination of an aromatic ring offers a more atom-economical approach to introduce the bromo substituent. Electrophilic aromatic substitution on a precursor like 3-phenylpropyl acetate can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, often used with a catalyst or initiator. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich phenyl ring. The directing effects of the propyl acetate substituent would favor the formation of ortho and para isomers, with the para-substituted product, this compound, often being the major product due to steric hindrance at the ortho positions. The use of reagents like N-bromosuccinimide can provide a low concentration of Br₂, which can suppress side reactions like bromination of the double bond in allylic precursors. masterorganicchemistry.com

C-X Bond Activation in Brominated Aromatics

The activation of the carbon-bromine (C-Br) bond in a brominated aromatic compound is a key step in many synthetic transformations, particularly in the context of cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0) or Ni(0). This reactivity difference can be exploited for selective transformations in molecules containing multiple different halogen atoms. lookchem.com For instance, the reaction of o-(or m-, or p-) chloromethyl bromobenzene (B47551) with arylboronic acids can be controlled to selectively activate the C-Br bond.

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards more efficient and sustainable methodologies. Continuous-flow synthesis represents a significant advancement in this area.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. acs.orgnih.govvapourtec.com The synthesis of this compound could be adapted to a flow process. For instance, a multi-step sequence involving a cross-coupling reaction followed by reduction and esterification could be telescoped into a continuous-flow system, minimizing manual handling and purification of intermediates. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. vapourtec.com The application of continuous-flow technology has been demonstrated in the synthesis of various pharmaceutical products and complex organic molecules, indicating its potential for the efficient production of fine chemicals like this compound. acs.orgnih.gov

Solid-Phase Synthesis Methodologies

While specific solid-phase synthesis (SPS) protocols for this compound are not extensively documented, the principles of SPS can be readily applied. SPS involves anchoring a starting material to a solid support (e.g., a polymer resin) and performing subsequent chemical transformations in a stepwise manner. This methodology offers significant advantages, including simplified purification, as excess reagents and by-products are washed away after each step, and the potential for automation.

A relevant analogue is the automated solid-phase synthesis of prexasertib, which begins by protecting 3-bromopropylamine (B98683) on a 2-chlorotrityl chloride resin. nih.gov A similar strategy could be envisioned for the target compound, where 3-(4-bromophenyl)propan-1-ol is attached to a suitable resin. The immobilized alcohol could then be acetylated, followed by cleavage from the solid support to yield the final product.

A critical aspect of SPS is the choice of solvent, which must facilitate the reaction while also enabling appropriate swelling of the polymer resin to ensure substrate accessibility. In some syntheses, standard solvents like dimethyl sulfoxide (B87167) (DMSO) may provide low conversion rates. The use of a co-solvent, such as 1,4-dioxane (B91453), can significantly improve resin swelling and promote the reaction to completion. nih.gov Purification is streamlined to simple filtration after each reaction step, with a final purification (e.g., crystallization) performed after the target molecule is cleaved from the resin. nih.gov

| Step | Procedure | Purpose | Key Consideration |

| 1. Anchoring | 3-(4-bromophenyl)propan-1-ol is covalently linked to a solid support (e.g., 2-chlorotrityl chloride resin). | To immobilize the substrate for simplified purification. | Choice of resin and linking chemistry to ensure stability during synthesis and efficient cleavage. |

| 2. Reaction | The resin-bound alcohol is treated with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and a base. | To form the desired ester bond. | Solvent choice is crucial for resin swelling and reaction efficiency. A DMSO/1,4-dioxane mixture may be superior to DMSO alone. nih.gov |

| 3. Washing | The resin is washed thoroughly with appropriate solvents after the reaction. | To remove excess reagents, by-products, and catalysts. | The main advantage of SPS, eliminating the need for complex workup procedures. |

| 4. Cleavage | The final product, this compound, is cleaved from the resin using a specific reagent (e.g., a mild acid). | To release the purified target compound into solution. | Cleavage conditions must be chosen to avoid degradation of the product. |

| 5. Final Purification | The cleaved product is isolated and may undergo a final purification step if necessary. | To obtain the product in high purity. | Typically involves simple evaporation of the solvent, followed by techniques like crystallization. nih.gov |

Catalytic System Development and Optimization (e.g., Palladium-Catalysis)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, particularly for constructing carbon-carbon and carbon-heteroatom bonds involving aryl halides like the 4-bromophenyl moiety. While the final esterification step to create this compound does not typically require palladium, the synthesis of its precursor, 3-(4-bromophenyl)propan-1-ol, often does. For instance, a Heck or Suzuki coupling could be used to attach the propyl chain to the bromophenyl ring.

The development and optimization of such catalytic systems are crucial for achieving high yields and selectivity. A typical palladium catalytic system consists of a palladium precursor (e.g., palladium(II) acetate, Pd(OAc)₂), a ligand, a base, and a solvent.

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. Palladium(II) acetate is a common and versatile precursor. acs.orgrsc.org Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. In a study on the direct arylation of heteroarenes with meso-(4-bromophenyl)-substituted porphyrins, the combination of Pd(OAc)₂ with the ligand 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) was investigated. d-nb.info Initial conditions at 150°C yielded only 8% of the product, demonstrating that even established catalytic systems require careful optimization for specific substrates. d-nb.info Alternative catalysts like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) may prove more efficient for certain transformations. d-nb.info

Base and Solvent: The base plays a key role, often participating in the catalytic cycle. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. rsc.orgd-nb.info The solvent must solubilize the reactants and be compatible with the reaction conditions. High-boiling polar aprotic solvents like dimethylformamide (DMF) are common for high-temperature coupling reactions. d-nb.info

| Catalyst System Component | Example(s) | Role in Synthesis | Reference |

| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) | The active metal center for the catalytic cycle (e.g., oxidative addition, reductive elimination). | acs.orgd-nb.info |

| Ligand | DavePhos, Xantphos, L-proline | Stabilizes the palladium catalyst, influences its reactivity, and can control selectivity. | rsc.orgd-nb.info |

| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | Activates one of the coupling partners and neutralizes acid generated during the reaction. | rsc.orgd-nb.info |

| Solvent | Dimethylformamide (DMF), Acetic Acid (HOAc), Water | Provides the medium for the reaction, affecting solubility and temperature control. | acs.orgrsc.orgd-nb.info |

| Additive | Copper(I) chloride (CuCl), Tetrabutylammonium iodide (TBAI) | Can act as a co-catalyst or promoter to enhance reaction rate and yield. | rsc.orgrhhz.net |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and reducing the formation of impurities. For the synthesis of this compound, key parameters include the choice of solvent, reaction temperature, and catalyst configuration.

Solvent Selection and Effects

The solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst stability, and reaction rates.

For Catalytic Reactions: In palladium-catalyzed cross-coupling reactions to form the C-C backbone, polar aprotic solvents like DMF are often used for their high boiling points and ability to dissolve a wide range of organic and inorganic reagents. d-nb.info However, for specific transformations, other solvents may be superior. For example, a Pd(OAc)₂-catalyzed cyclization of allenoic acids proceeded efficiently in acetic acid (HOAc). acs.org

For Esterification: The final esterification step typically uses the alcohol reactant in excess or a non-polar solvent like toluene (B28343) or dichloromethane (B109758) to facilitate the removal of water, which is a by-product. In the synthesis of the closely related 3-(4-chlorophenyl)propyl acetate, purification was achieved using a hexane (B92381)/ethyl acetate mixture, indicating these are suitable solvents for the final product. core.ac.uk

For Solid-Phase Synthesis: As noted previously, solvent choice is critical in SPS to ensure the resin support swells adequately. A mixture of DMSO and 1,4-dioxane was found to be more effective than DMSO alone for a reaction on a solid support. nih.gov

Temperature and Pressure Influence

Temperature is a critical lever for controlling reaction kinetics. Most organic reactions, including esterification and palladium-catalyzed couplings, proceed faster at elevated temperatures.

Palladium-catalyzed reactions often require significant heat to overcome activation barriers, with temperatures ranging from 60°C to 150°C being common. acs.orgrsc.orgd-nb.info For instance, a domino reaction to synthesize isochromenes using a Pd(OAc)₂/L-proline system was conducted at 140°C in water. rsc.org A direct arylation reaction was optimized at 150°C in DMF. d-nb.info

The esterification step is typically performed under reflux conditions, with the temperature determined by the boiling point of the solvent used.

Pressure is generally less of a variable in laboratory-scale synthesis unless a gaseous reagent is used or when trying to influence boiling points in a distillation setup. In industrial processes, pressure can be manipulated to control reaction conditions more precisely.

Catalyst Loading and Ligand Design

In catalytic processes, optimizing the amount of catalyst and the nature of the ligand is a balance between reaction efficiency and cost.

Catalyst Loading: The amount of catalyst is typically kept to a minimum to reduce costs and minimize contamination of the final product with residual metal. Loadings for palladium catalysts can range from as low as 2 mol% for efficient reactions to as high as 20 mol% for more challenging transformations. acs.orgd-nb.info For example, a cyclization reaction used 2 mol% of Pd(OAc)₂, while a more complex domino reaction used 5 mol%. acs.orgrsc.org

Ligand Design: The ligand is not merely a spectator; it is integral to the catalyst's performance. The electronic and steric properties of the ligand dictate the stability and reactivity of the palladium center. Bulky electron-rich phosphine (B1218219) ligands like DavePhos or Xantphos are common in cross-coupling chemistry. rsc.orgd-nb.info In some cases, simpler, unconventional ligands like the amino acid L-proline have been shown to be highly effective, particularly in aqueous media. rsc.org The development of a reaction often involves screening a variety of ligands to find the one that provides the best combination of yield, selectivity, and catalyst stability.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves designing reactions that are more efficient, generate less waste, and use less hazardous materials. semanticscholar.orgresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing reactions, such as domino or tandem reactions, that incorporate a high percentage of the atoms from the reactants into the final product, thus minimizing waste. sci-hub.se

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and some palladium-catalyzed reactions have been successfully performed in aqueous media. rsc.orgsci-hub.se Ionic liquids are another alternative, offering potential recyclability.

Catalysis: Using catalytic reagents in small amounts is inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate more waste. researchgate.net Biocatalysts, such as enzymes (e.g., lipases), represent a particularly green option for reactions like esterification, as they operate under mild conditions (room temperature, neutral pH) and are highly selective. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as using highly active catalysts that allow for lower reaction temperatures or using alternative energy sources like microwave irradiation, which can dramatically shorten reaction times. sci-hub.se

Solvent-Free Reactions: Conducting reactions without a solvent, for example through mechanochemical methods (grinding), eliminates solvent waste entirely.

| Green Chemistry Principle | Application to Synthesis of this compound | Reference |

| Prevent Waste | Utilize high-yield domino reactions to build the molecular backbone, maximizing atom economy. | sci-hub.se |

| Use of Catalysis | Employ highly efficient palladium catalysts for C-C bond formation and biocatalysts (lipases) for the esterification step. | d-nb.info |

| Benign Solvents | Replace traditional organic solvents like DMF or chlorinated solvents with water, ethanol (B145695), or ionic liquids. | rsc.org |

| Energy Efficiency | Use microwave-assisted synthesis to reduce reaction times and energy input, or use catalysts that function at ambient temperature. | sci-hub.se |

| Renewable Feedstocks | While not directly applicable to this specific aromatic compound, this principle encourages sourcing starting materials from renewable sources where possible. | rsc.org |

Atom Economy and Waste Minimization

The concept of atom economy, developed by Barry Trost, is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. skpharmteco.com In practice, achieving high atom economy is a key goal in designing sustainable synthetic routes.

For the synthesis of this compound, a common method is the esterification of 3-(4-bromophenyl)propan-1-ol with an acetylating agent. The choice of acetylating agent significantly impacts the atom economy.

Using Acetic Anhydride: The reaction of 3-(4-bromophenyl)propan-1-ol with acetic anhydride produces this compound and acetic acid as a byproduct. While this method is often efficient in terms of yield, the formation of acetic acid as a byproduct lowers the atom economy.

Using Acetyl Chloride: Reacting 3-(4-bromophenyl)propan-1-ol with acetyl chloride yields the desired ester and hydrochloric acid (HCl) as a byproduct. This method also has a reduced atom economy due to the generation of HCl.

Direct Esterification with Acetic Acid: A more atom-economical approach is the direct Fischer esterification of 3-(4-bromophenyl)propan-1-ol with acetic acid. In this reaction, the only byproduct is water, leading to a significantly higher theoretical atom economy. imperial.ac.uk However, this reaction is an equilibrium process and often requires a catalyst and methods to remove water to drive the reaction to completion. imperial.ac.uk

Catalysis: Employing catalysts, especially heterogeneous catalysts, can improve reaction rates and selectivity, reducing the need for excess reagents and simplifying purification, thereby minimizing waste. google.com

Solvent Reduction and Recycling: The bulk of waste in many chemical processes comes from solvents. imperial.ac.uk Reducing solvent use or recycling solvents can drastically lower the E-Factor and PMI.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent and energy consumption, as well as waste generation.

Table 1: Green Chemistry Metrics for Different Synthetic Approaches to this compound

| Synthetic Approach | Reactants | Byproduct(s) | Theoretical Atom Economy (%) | Key Waste Considerations |

|---|---|---|---|---|

| Esterification with Acetic Anhydride | 3-(4-bromophenyl)propan-1-ol + Acetic Anhydride | Acetic Acid | Lower | Generation of a stoichiometric organic byproduct. |

| Esterification with Acetyl Chloride | 3-(4-bromophenyl)propan-1-ol + Acetyl Chloride | Hydrochloric Acid | Lower | Formation of a corrosive inorganic acid byproduct. |

| Direct Fischer Esterification | 3-(4-bromophenyl)propan-1-ol + Acetic Acid | Water | Higher | Equilibrium limitations may require excess reagents or water removal, impacting overall mass intensity. |

Use of Sustainable Solvents (e.g., Ionic Liquids, Aqueous Media)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. imperial.ac.uk Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry promotes the use of more sustainable alternatives, such as ionic liquids and aqueous media. nih.gov

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and they are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substances. imperial.ac.uknih.gov In the context of synthesizing this compound via esterification, ionic liquids can offer several advantages:

Dual Role as Catalyst and Solvent: Certain ionic liquids, particularly those with acidic cations (e.g., Brønsted acidic ionic liquids), can act as both the reaction medium and the catalyst for esterification, simplifying the reaction setup. rsc.org For example, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) has been shown to be an effective and recyclable catalyst for esterification reactions. rsc.org

Facilitating Product Separation: The non-volatile nature of ionic liquids allows for the easy removal of volatile products, such as esters, by distillation. imperial.ac.uk This can also help to drive the esterification equilibrium towards the product side.

However, the "greenness" of ionic liquids is a subject of ongoing research, with concerns about their synthesis, cost, and potential toxicity. imperial.ac.uk

Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. niscpr.res.in While the solubility of organic compounds like 3-(4-bromophenyl)propan-1-ol in water can be limited, conducting esterification in aqueous media is an active area of research. niscpr.res.ingoogle.com Strategies to facilitate organic reactions in water include:

Use of Surfactants: Employing surfactants can create micelles or emulsions, increasing the interfacial area between the organic reactants and the aqueous phase, thereby enhancing reaction rates.

High-Temperature Water: At elevated temperatures and pressures, the properties of water change, and it can behave as a pseudo-organic solvent, increasing the solubility of organic compounds.

Phase-Transfer Catalysis: This technique can be used to transport a reactant from the aqueous phase to the organic phase (or vice versa) to facilitate the reaction.

The development of synthetic methods in aqueous media for compounds like this compound is a promising avenue for creating more environmentally friendly processes. rsc.org

Table 2: Comparison of Sustainable Solvents for the Synthesis of this compound

| Solvent Type | Key Properties | Advantages in Esterification | Potential Challenges |

|---|---|---|---|

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties. imperial.ac.uknih.gov | Can act as both solvent and catalyst, facilitates product separation, recyclable. imperial.ac.ukrsc.org | High cost, potential toxicity, and challenges in purification and recycling. imperial.ac.uk |

| Aqueous Media | Non-toxic, non-flammable, abundant, and inexpensive. niscpr.res.in | Environmentally benign, can simplify workup procedures. | Low solubility of nonpolar organic reactants, may require additives like surfactants or co-solvents. niscpr.res.in |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in 3-(4-bromophenyl)propyl acetate (B1210297).

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum of 3-(4-bromophenyl)propyl acetate displays distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The propyl chain protons exhibit characteristic multiplets, and the methyl protons of the acetate group show a singlet.

Detailed analysis of a reported ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) reveals the following assignments: The two protons on the benzene ring closer to the propyl group (H-2' and H-6') and the two protons further away (H-3' and H-5') are observed in the aromatic region. The methylene (B1212753) group attached to the ester oxygen (H-1) appears as a triplet. The central methylene group of the propyl chain (H-2) shows a multiplet, and the methylene group attached to the benzene ring (H-3) resonates as a triplet. The methyl protons of the acetate group (H-5) appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.34 (dd, J = 7.7, 1.4 Hz) | Doublet of Doublets | 7.7, 1.4 | 1H | Aryl-H |

| 7.23 – 7.11 (m) | Multiplet | 3H | Aryl-H | |

| 4.10 (t, J = 6.5 Hz) | Triplet | 6.5 | 2H | -OCH₂- |

| 2.81 (t, J = 7.6 Hz) | Triplet | 7.6 | 2H | Ar-CH₂- |

| 2.06 (s) | Singlet | 3H | -COCH₃ | |

| 2.01 – 1.92 (m) | Multiplet | 2H | -CH₂- |

Source: Supporting Information - CORE core.ac.uk

¹³C NMR Analysis: Carbon Environments, Hybridization, and Functional Group Assignment

The ¹³C NMR spectrum provides information about the different carbon environments within this compound. The spectrum shows distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, the carbons of the propyl chain, and the methyl carbon of the acetate group.

In a reported spectrum, the carbonyl carbon (C=O) of the acetate group is typically found in the downfield region. The aromatic carbons show signals in the characteristic aromatic region, with the carbon attached to the bromine atom (C-4') appearing at a distinct chemical shift. The carbons of the propyl chain (C-1, C-2, and C-3) and the methyl carbon of the acetate group (C-5) resonate in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.2 | COOCH₃ |

| 139.8 | Aryl-C |

| 131.9 | Aryl-C |

| 129.9 | Aryl-C |

| 128.7 | Aryl-C |

| 63.7 | -OCH₂- |

| 31.7 | Ar-CH₂- |

| 30.2 | -CH₂- |

| 21.1 | -COCH₃ |

Source: Supporting Information - CORE core.ac.uk

Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the adjacent methylene groups of the propyl chain (H-1, H-2, and H-3).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would establish correlations between protons and the directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons, for example, showing a correlation from the methyl protons (H-5) to the carbonyl carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Functional Group Absorptions and Band Assignments

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group. Additionally, C-O stretching vibrations and aromatic C-H and C=C stretching vibrations are anticipated.

A reported IR spectrum shows a strong band around 1692 cm⁻¹, which is characteristic of the C=O stretching vibration in an ester. Other significant absorptions include those for C-H stretching and the C-Br stretching vibration. rsc.org

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2915 | Medium | C-H stretch (aliphatic) |

| 1692 | Strong | C=O stretch (ester) |

| 1432 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (ester) |

| 1073 | Medium | C-O stretch |

| 817 | Strong | p-substituted benzene (C-H out-of-plane bend) |

Source: Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information rsc.org

Analysis of Molecular Vibrational Modes and Conformational Studies

A detailed analysis of the vibrational modes can provide insights into the molecule's conformation. The flexibility of the propyl chain allows for different rotational isomers (conformers). Computational studies, often performed in conjunction with experimental IR and Raman data, can help to identify the most stable conformers and to assign the observed vibrational bands to specific molecular motions. While specific conformational studies on this compound were not found in the provided results, the principles of vibrational analysis for similar molecules suggest that the bands in the fingerprint region (below 1500 cm⁻¹) are sensitive to conformational changes. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov For this compound, with a molecular formula of C₁₁H₁₃BrO₂, the theoretical exact mass is calculated to be 272.00481 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is in close agreement with this theoretical value, confirming its elemental composition. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, further corroborating the presence of bromine in the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | nih.gov |

| Theoretical Exact Mass | 272.00481 Da | nih.gov |

| Isotopic Pattern | M+, [M+2]+ due to ⁷⁹Br/⁸¹Br |

This table is interactive. Click on the headers to sort the data.

Fragmentation Pathway Elucidation and Structural Confirmation

Electron impact (EI) ionization in mass spectrometry causes the molecular ion to fragment in predictable ways, providing valuable information about the molecule's structure. libretexts.org The fragmentation of this compound would likely involve several key bond cleavages.

A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, this could involve the loss of the propyloxy group or the acetate group. Another significant fragmentation would be the McLafferty rearrangement, characteristic of esters with a γ-hydrogen, which would result in the elimination of a neutral molecule of propene and the formation of a radical cation of acetic acid.

Key fragmentation pathways for this compound include:

Loss of the acetate group: Cleavage of the C-O bond between the propyl chain and the acetate group would result in a [C₉H₁₀Br]⁺ fragment.

Loss of the bromophenylpropyl group: Cleavage of the O-C bond of the ester would lead to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43.

Benzylic cleavage: Fragmentation of the propyl chain at the bond beta to the aromatic ring would be a favorable process, leading to the formation of a stable benzylic cation.

Analysis of the relative abundances of these fragment ions in the mass spectrum allows for the confirmation of the connectivity of the atoms within the molecule. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (mass/charge) |

| [C₁₁H₁₃BrO₂]⁺ | Molecular Ion | 272/274 |

| [C₉H₁₀Br]⁺ | Loss of CH₃COO | 197/199 |

| [C₇H₆Br]⁺ | Bromotropylium ion | 169/171 |

| [CH₃CO]⁺ | Acylium ion | 43 |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. slideshare.net

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the bromophenyl group, which acts as the principal chromophore. slideshare.net The benzene ring exhibits characteristic π → π* transitions. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The ester group itself has a weak n → π* transition at a longer wavelength, which may be obscured by the stronger π → π* transitions of the aromatic ring.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position and intensity of absorption bands in a UV-Vis spectrum. slideshare.netslideshare.net For π → π* transitions, increasing the solvent polarity generally leads to a small bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with polar solvent molecules. researchgate.net Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), ethanol (B145695) (polar, protic), and acetonitrile (B52724) (polar, aprotic), can help to identify and characterize the different electronic transitions. slideshare.netbiointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Maxima Shifts with Solvent Polarity

| Transition | Expected Shift with Increasing Solvent Polarity |

| π → π | Bathochromic (Red) Shift |

| n → π | Hypsochromic (Blue) Shift |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystallography data for this compound was found in the search results, the technique could be applied if a suitable single crystal of the compound can be grown.

Solid-State Molecular Geometry and Bond Parameters

While the definitive crystal structure for this compound has not been reported in the surveyed literature, extensive analysis of closely related 4-bromophenyl derivatives provides significant insight into its expected solid-state geometry and bond parameters. The structural characteristics are largely dictated by the rigid geometry of the bromophenyl group and the conformational flexibility of the propyl acetate chain.

An examination of the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals key features of the 4-bromophenyl moiety. iucr.org The molecule exhibits a generally planar geometry, with the phenyl ring itself being planar as expected. iucr.org The C-Br bond distance is a critical parameter in such structures, and in analogous compounds like 3-(4-Bromophenyl)cyclobutanone, this bond length is reported to be in good agreement with typical values, measuring 1.907 (6) Å. researchgate.net

The table below summarizes selected bond parameters from a representative 4-bromophenyl analog, which are expected to be comparable in this compound.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-Br | 1.902 (3) Å |

| Bond Length | C=O | 1.214 (4) Å |

| Bond Angle | C-C-Br | 119.5 (2) ° |

| Bond Angle | C-C=O | 119.3 (3) ° |

| Torsion Angle | C-C-C-C (chain-ring) | 175.4 (3) ° |

Analysis of Crystal Packing and Intermolecular Interactions

A detailed Hirshfeld surface analysis performed on 1-(4-bromophenyl)but-3-yn-1-one provides a quantitative breakdown of the intermolecular contacts driving crystal cohesion. iucr.org This analysis is crucial for understanding how individual molecules recognize and bind to each other in the solid state. The most significant contributions to the crystal packing are from H···H, C···H/H···C, and H···Br/Br···H contacts. iucr.org Weaker, yet structurally significant, C—H···O hydrogen bonds also play a role in consolidating the crystal structure. iucr.org

In more complex analogs, such as N-[(1R,2S)-1-(4-bromophenyl)-2-fluoro-3-(2-methylphenyl)-3-oxopropyl]-4-nitrobenzamide, classical N—H···O hydrogen bonds can link molecules into distinct chains, which are then further connected by C—H···O interactions to form a robust three-dimensional network. iucr.org Although this compound lacks the amide group for such strong hydrogen bonds, the carbonyl oxygen of the acetate group is a prime hydrogen bond acceptor for C-H···O interactions.

The table below summarizes the relative contributions of various intermolecular contacts to the Hirshfeld surface for a model 4-bromophenyl compound.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 27.4 |

| C···H / H···C | 22.3 |

| Br···H / H···Br | 22.0 |

| O···H / H···O | 11.8 |

| C···C | 7.8 |

| Br···C / C···Br | 4.5 |

| O···C / C···O | 3.6 |

These interactions collectively stabilize the crystal lattice, influencing the material's physical properties. The presence of the bromine atom notably introduces the potential for Br···H and Br···C contacts, which are significant in directing the molecular arrangement. iucr.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. ethz.chsrce.hr The technique is highly sensitive and provides structural information about the radical species and its environment. ethz.ch

In the context of this compound, EPR spectroscopy would not be applicable for the characterization of the parent molecule, as it is a diamagnetic species with no unpaired electrons. However, the technique is highly relevant for the detection and characterization of any radical intermediates that may form during chemical reactions, degradation processes, or metabolic transformations. tesisenred.netnih.gov

While no specific EPR studies on radical intermediates of this compound were found in the surveyed literature, studies on related aromatic compounds confirm the utility of this method. For instance, the formation of radical adducts from phenyl and bromophenyl precursors can be investigated using EPR in conjunction with spin trapping techniques. nih.gov The spin trapping method involves the use of a nitrone or nitroso compound that reacts with a transient, unstable radical to form a more persistent radical adduct that can be readily detected and characterized by EPR. nih.govnih.gov This approach allows for the identification of short-lived radical species that would otherwise be impossible to observe directly. srce.hr

Therefore, should this compound be involved in a process suspected of generating radical species (e.g., homolytic cleavage of the C-Br bond under specific conditions), EPR spectroscopy would be an indispensable tool for investigating the reaction mechanism and identifying the structure of the resulting radical intermediates. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not publicly available.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections. To provide the specific data required for the outline, published research containing the following analyses for "this compound" would be necessary:

Quantum Chemical Calculations: Including geometry optimization, conformational analysis, HOMO-LUMO energy gaps, and vibrational frequencies calculated using methods like Density Functional Theory (DFT).

Molecular Electrostatic Potential (MEP) Mapping: To understand the charge distribution and reactive sites.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and electron delocalization.

Without access to peer-reviewed studies that have performed these specific computational analyses on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content.

Computational and Theoretical Chemistry Studies

Reactivity Indices and Chemical Descriptors

The reactivity of a chemical species can be quantitatively described through various reactivity indices derived from density functional theory (DFT). These descriptors, such as Fukui functions, chemical hardness, and softness, provide valuable insights into the local and global reactivity of a molecule.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. It helps in identifying the most electrophilic and nucleophilic sites within a molecule. The condensed Fukui functions for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks are calculated to pinpoint the atoms most susceptible to these respective interactions. For 3-(4-bromophenyl)propyl Acetate (B1210297), theoretical calculations would reveal the specific atoms that are most likely to donate or accept electrons in a chemical reaction.

Table 1: Calculated Reactivity Descriptors for 3-(4-bromophenyl)propyl Acetate

| Descriptor | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Solvent Effects Modeling using Continuum Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are powerful tools for simulating these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing IEF-PCM calculations, one can study how the geometric and electronic properties of this compound change in different solvents. This includes variations in bond lengths, bond angles, dipole moments, and molecular orbital energies. Such studies are essential for understanding reaction mechanisms and predicting reaction rates in solution.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Computational methods can be employed to calculate the first hyperpolarizability of this compound. dtic.mil These calculations typically involve determining the molecule's response to an external electric field. A high value of β suggests that the molecule could be a good candidate for NLO applications. The presence of the bromine atom and the phenyl ring in this compound suggests the potential for significant electronic polarization, which could contribute to its NLO properties.

Table 2: Calculated NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Hirshfeld Surface Analysis and Atoms In Molecules (AIM) Theory for Intermolecular Interactions

Understanding the nature and strength of intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of a compound. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) are two powerful computational tools for this purpose.

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule. Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be identified and quantified by analyzing the 2D fingerprint plots derived from the Hirshfeld surface. For this compound, this analysis would reveal the dominant intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.gov

Atoms In Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density topology of a molecule. wiley-vch.de By identifying critical points in the electron density, one can characterize the nature of chemical bonds and non-covalent interactions. For instance, the presence of a bond critical point between two atoms is an indicator of a chemical bond. The properties of the electron density at these critical points provide quantitative information about the strength and nature of the interactions. An AIM analysis of this compound would provide a detailed picture of its intramolecular and intermolecular bonding.

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenyl Propyl Acetate

The chemical behavior of 3-(4-bromophenyl)propyl acetate (B1210297) is characterized by two primary reactive sites: the ester functional group and the carbon-bromine bond on the aromatic ring. These sites allow for a range of transformations, including hydrolysis of the ester and substitution or coupling reactions at the phenyl ring.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Aryl Moiety

Modifications to the bromophenyl group of 3-(4-bromophenyl)propyl acetate (B1210297) have been extensively investigated to understand the influence of electronic and steric effects. These changes include altering the halogen substituent, introducing a variety of other functional groups, and replacing the phenyl ring with other aromatic or heteroaromatic systems.

The nature and position of the halogen atom on the phenyl ring can be altered to produce a range of analogues. For instance, analogues with different halogens, such as chlorine or fluorine, have been synthesized. The synthesis of 3-(4-chlorophenyl)propyl acetate has been reported, providing a direct comparison to the bromo-analogue. researchgate.netmetu.edu.tr Similarly, derivatives with a 3'-fluorophenyl or 3'-bromophenyl group have been prepared to investigate the effect of the halogen's position and electronegativity. nih.gov The synthesis of 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives has also been explored, showcasing the preparation of compounds with various halogen substitutions on the phenyl ring. benthamdirect.com

Research has also been conducted on related structures where the position of the bromo substituent is varied, although direct synthesis of isomeric 3-(bromophenyl)propyl acetates is less commonly detailed. However, the synthesis of compounds like (2S)-1-[(3R,4R)-4-(3-bromophenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-amine demonstrates the introduction of a bromine atom at the meta position of a phenyl ring within a more complex molecule. acs.org

Table 1: Examples of Analogues with Varied Halogen Substitution

| Compound Name | Modification | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)propyl acetate | Bromine replaced by chlorine | researchgate.netmetu.edu.tr |

| 3'-(Fluorophenyl) analogue | Bromine at para-position replaced by fluorine at meta-position | nih.gov |

| 3'-(Bromophenyl) analogue | Bromine moved from para- to meta-position | nih.gov |

| 3-(Halophenyl)-1-phenyl-1H-pyrazole derivatives | General class with various halogen substitutions | benthamdirect.com |

The electronic properties of the aryl ring have been tuned by introducing either electron-donating or electron-withdrawing groups.

Electron-Donating Groups: The introduction of electron-donating groups, such as alkyl or alkoxy moieties, has been explored. For example, analogues with a 4-propylphenyl group have been synthesized. rug.nl The synthesis of N-[3-(4-methylphenyl)-3-oxo-1-arylpropyl]acetamides, which features a methyl group on the phenyl ring, provides another example of an electron-donating substituent. sioc-journal.cn Furthermore, 9-(4-methylphenyl) and 9-(4-methoxyphenyl) substituted hexahydroacridine-1,8-dione derivatives have been prepared, showcasing the incorporation of both alkyl and alkoxy electron-donating groups. d-nb.info

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups have been incorporated to study their effects. The synthesis of analogues of citalopram, such as 1-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile, involves the presence of a cyano (CN) group, a potent electron-withdrawing group, on an adjacent aromatic ring. nih.gov Research on chalcone (B49325) derivatives has led to the synthesis of compounds with nitro (NO2) groups on the phenyl ring. researchgate.net Additionally, the synthesis of 3-(4-bromophenyl)-1,5-diphenylpentane-1,5-dione represents a related structure where the electronic nature of the phenyl ring is modified. acs.org

Table 2: Examples of Analogues with Electron-Donating and Electron-Withdrawing Groups

| Compound Type | Substituent | Effect | Reference |

|---|---|---|---|

| 4-Propylphenyl analogue | Propyl | Donating | rug.nl |

| N-[3-(4-Methylphenyl)-3-oxo-1-arylpropyl]acetamides | Methyl | Donating | sioc-journal.cn |

| 9-(4-Methoxyphenyl)-hexahydroacridine-1,8-dione | Methoxy | Donating | d-nb.info |

| Citalopram analogues | Cyano | Withdrawing | nih.gov |

| Chalcone analogues | Nitro | Withdrawing | researchgate.net |

To explore a broader chemical space, the 4-bromophenyl moiety has been replaced with other aromatic and heteroaromatic systems.

Other Aromatic Systems: Analogues featuring a naphthyl group in place of the phenyl ring have been synthesized, which increases the size and lipophilicity of the aromatic system. nih.gov The synthesis of polyaromatic hydrocarbons has also been a subject of research, indicating the possibility of incorporating even larger, more complex aromatic structures. uvm.edu

Heteroaromatic Systems: A variety of heteroaromatic analogues have been prepared. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrates the replacement of the phenyl ring with a thiophene (B33073) ring. mdpi.com Other research has focused on the synthesis of pyrazole (B372694) derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. benthamdirect.com Furthermore, quinazoline-containing structures, like 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, have been synthesized. hilarispublisher.com The preparation of pyridine (B92270) derivatives and thieno[3,2-b]indoles also highlights the versatility of synthetic methods to incorporate diverse heteroaromatic cores. acs.orgsemanticscholar.org

Table 3: Examples of Analogues with Different Aromatic and Heteroaromatic Systems

| Ring System | Example Compound/Derivative Class | Reference |

|---|---|---|

| Naphthyl | Naphthyl analogue of hydroxybupropion | nih.gov |

| Thiophene | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | mdpi.com |

| Pyrazole | 5-Amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | benthamdirect.com |

| Quinazoline (B50416) | 3-Allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one | hilarispublisher.com |

| Pyridine | 2,4,6-Triaryl pyridine derivatives | acs.org |

| Thieno[3,2-b]indole | Substituted thieno[3,2-b]indoles | semanticscholar.org |

Alterations of the Alkyl Chain

The three-carbon propyl chain linking the aryl group and the acetate function is another key site for structural modification. Changes in chain length, branching, and the introduction of unsaturation can significantly alter the molecule's conformation and physicochemical properties.

The length of the alkyl chain has been varied to produce both shorter and longer analogues. For example, a related compound, 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole, features a shorter ethyl group. In contrast, ethyl 4-(4-bromophenyl)-1-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its hexyl analogue demonstrate the incorporation of longer alkyl chains. mdpi.com The synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide and related compounds also shows that the affinity for certain receptors can improve with increasing alkyl chain length. acs.org

Branching has also been introduced into the alkyl chain. The synthesis of 2-methyl-2-arylpropyl carboxylates via a Friedel-Crafts alkylation is a relevant example. google.com Research into analogues of GBR-12909, a dopamine (B1211576) reuptake inhibitor, has explored the effects of methyl and hydroxyl substitutions at the 2-position of the 3-phenylpropyl side chain. nih.gov

Table 4: Examples of Analogues with Altered Alkyl Chains

| Modification | Example Compound/Derivative Class | Reference |

|---|---|---|

| Shorter Chain | 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Longer Chain | Ethyl 4-(4-bromophenyl)-1-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Longer Chain | Ethyl 4-(4-bromophenyl)-1-hexyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Branching | 2-Methyl-2-arylpropyl carboxylates | google.com |

| Branching | 2-Substituted-3-phenylpropyl analogues of GBR-12909 | nih.gov |

The introduction of double or triple bonds into the alkyl chain creates more rigid structures and can influence interactions with biological targets.

Allylic and Vinylic Unsaturation: The synthesis of allylic derivatives is well-documented. For instance, 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one incorporates an allyl group attached to the quinazoline nitrogen. hilarispublisher.com The synthesis of (E)-3-(4-bromophenyl)acrylaldehyde serves as a precursor for creating unsaturated side chains. diva-portal.org Furthermore, the synthesis of α,β-unsaturated esters from various aldehydes highlights a general method for introducing vinylic unsaturation. researchgate.net

Other Unsaturations: Beyond double bonds, triple bonds have also been incorporated. The synthesis of (6S)-6-{[3-(4-bromophenyl)-2-propynyl]oxy}-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.impactfactor.orgoxazine is a key example, where a propynyl (B12738560) ether linkage was found to enhance potency in certain biological assays. service.gov.uk

Table 5: Examples of Analogues with Unsaturated Alkyl Chains

| Unsaturation Type | Example Compound/Derivative Class | Reference |

|---|---|---|

| Allylic | 3-Allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one | hilarispublisher.com |

| Vinylic | (E)-3-(4-Bromophenyl)acrylaldehyde | diva-portal.org |

| Propynylic | (6S)-6-{[3-(4-Bromophenyl)-2-propynyl]oxy}-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.impactfactor.orgoxazine | service.gov.uk |

Cyclization Strategies for Cyclic Analogues

The synthesis of cyclic analogues derived from the 3-(4-bromophenyl)propyl framework can be achieved through several intramolecular cyclization strategies. A prominent method is the Friedel-Crafts reaction, which is a classic approach for forming new rings on an aromatic structure. nih.govwikipedia.org

For instance, a key precursor, 3-(4-bromophenyl)propanoic acid, can be cyclized under acidic conditions to form a tetralone derivative. The intramolecular acylation of 4-arylbutanoic acids, which are structurally similar, is known to produce 1-tetralones efficiently. researchgate.netresearchgate.net This transformation is typically catalyzed by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). researchgate.netmasterorganicchemistry.com The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring to close the six-membered ring. The use of H-Beta zeolites as solid acid catalysts has also been reported for the dehydrative intramolecular cyclization of 4-arylbutyric acids. researchgate.net

Another potential strategy involves the Prins cyclization. For example, aryl alkynyl alcohols can undergo a halo-Prins cyclization followed by ring-opening and Friedel-Crafts allylation to yield 3-bromoindenes, demonstrating a pathway to five-membered ring systems. researchgate.net Furthermore, palladium-catalyzed cyclization reactions of allenoic acids in the presence of bromo-substituted aryl groups have been shown to produce complex furanone derivatives. acs.org These methods highlight the potential for creating a wide array of carbocyclic and heterocyclic analogues from precursors related to 3-(4-bromophenyl)propyl acetate.

Ester Group Modifications

The ester functional group in this compound is a prime site for chemical modification, allowing for the introduction of diverse functionalities.

Replacement with Other Acyl Groups (e.g., propionate, benzoate)

The acetate group can be readily replaced by other acyl groups through standard esterification procedures. The common precursor for these modifications is 3-(4-bromophenyl)propan-1-ol (B1278338). chemicalbook.com This alcohol can be reacted with various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base or catalyst to yield the corresponding esters.

For example, to synthesize 3-(4-bromophenyl)propyl propionate , 3-(4-bromophenyl)propan-1-ol would be treated with propionyl chloride or propanoic anhydride (B1165640). Similarly, the synthesis of 3-(4-bromophenyl)propyl benzoate can be achieved by reacting the alcohol with benzoyl chloride. ontosight.ai These reactions allow for the systematic variation of the alkyl or aryl substituent on the acyl group, enabling the study of how these changes affect the molecule's properties.

The following table summarizes the key reactants for the synthesis of different ester analogues.

| Target Compound | Alcohol Precursor | Acylating Agent |

| 3-(4-bromophenyl)propyl propionate | 3-(4-bromophenyl)propan-1-ol | Propionyl chloride or Propanoic anhydride |

| 3-(4-bromophenyl)propyl benzoate | 3-(4-bromophenyl)propan-1-ol | Benzoyl chloride |

Conversion to Other Functional Groups (e.g., ethers, amides, ketones)

The ester functionality of this compound can be converted into a wide range of other functional groups, significantly expanding the chemical space of its analogues. A common first step is the hydrolysis of the ester to the parent alcohol, 3-(4-bromophenyl)propan-1-ol. ambeed.commolaid.com This hydrolysis is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in an aqueous alcohol solution. google.comepa.gov

Ethers: The resulting alcohol can be converted to ethers via Williamson ether synthesis. For example, treatment of 3-(4-bromophenyl)propan-1-ol with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide), would yield the corresponding methyl ether. The synthesis of aryl ethers, such as 4-bromophenyl benzyl (B1604629) ether, involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base like potassium carbonate. prepchem.com

Amides: To synthesize amide analogues, the ester is first hydrolyzed to the alcohol, which is then oxidized to the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid . biosynth.com This oxidation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be coupled with an amine in the presence of a coupling agent (e.g., HATU, DCC) or after conversion to an acyl chloride to form the desired amide. a2bchem.comwits.ac.za

Ketones: Ketone analogues can also be synthesized from the parent structure. One route involves the oxidation of the secondary alcohol that would result from the Grignard reaction of an appropriate aldehyde with a 4-bromophenyl magnesium bromide. More directly, Friedel-Crafts acylation of benzene (B151609) with 3-(4-bromophenyl)propanoyl chloride would yield a ketone. The reduction of ketones to the corresponding secondary alcohols is also a common transformation, often achieved with high enantioselectivity using biocatalysts. almacgroup.comresearchgate.net For instance, 1-(4-bromophenyl)ethanone can be reduced to 1-(4-bromophenyl)ethanol. beilstein-journals.orgacs.org

The following table outlines the conversion pathways to different functional groups.

| Target Functional Group | Key Intermediate | Key Reaction Type |

| Ether | 3-(4-bromophenyl)propan-1-ol | Williamson Ether Synthesis |

| Amide | 3-(4-bromophenyl)propanoic acid | Amide Coupling |

| Ketone | 3-(4-bromophenyl)propanoic acid | Friedel-Crafts Acylation |

Structure-Reactivity and Structure-Spectroscopy Correlation Studies of Analogues

The systematic modification of the this compound structure allows for the investigation of structure-reactivity and structure-spectroscopy relationships. The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the para-position, and the electronic nature of these substituents can significantly influence the reactivity of the molecule.

For example, the introduction of electron-withdrawing groups can increase the reactivity of the aryl bromide towards nucleophilic substitution. Conversely, electron-donating groups can modulate the electronic properties of the aromatic ring, affecting its behavior in electrophilic aromatic substitution reactions.

Spectroscopic analysis provides valuable insights into the structural features of these analogues. In ¹H NMR spectroscopy, the chemical shifts of the propyl chain protons are influenced by the nature of the ester group and the substituents on the phenyl ring. For instance, in 3-(5-(4-bromophenyl)-1H-pyrazol-3-yl)-2-cyclopropyl-1,8-naphthyridine , the protons on the cyclopropyl (B3062369) and pyrazole rings show characteristic signals that confirm the cyclic structure. nih.gov

In mass spectrometry, the fragmentation patterns can be indicative of the structure. For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, the mass fragmentation pattern has been discussed in detail, providing a reference for the analysis of similar structures.

The following table provides a hypothetical correlation between structural changes and expected spectroscopic shifts, based on general principles and data from related compounds.

| Structural Modification | Expected ¹H NMR Shift Change | Expected IR Frequency Change |

| Acetate to Propionate | Upfield shift of protons alpha to carbonyl | No significant change in C=O stretch |

| Acetate to Benzoate | Downfield shift of propyl chain protons | Slight shift in C=O stretch frequency |

| Ester to Ether | Disappearance of C=O stretch, appearance of C-O stretch | Disappearance of carbonyl signal, upfield shift of adjacent CH2 |

| Ester to Amide | Appearance of N-H signals (if primary/secondary amide) | C=O stretch shifts to lower frequency (Amide I band) |

This systematic study of derivatives and analogues of this compound provides a foundation for understanding the intricate relationships between chemical structure, reactivity, and spectroscopic properties.

Environmental Chemistry Considerations

Abiotic Degradation Pathways

Hydrolysis in Aqueous Systems: pH and Temperature Dependence

The hydrolysis of the ester linkage is a primary abiotic degradation pathway for 3-(4-bromophenyl)propyl acetate (B1210297) in aqueous environments. This reaction cleaves the ester bond to yield 3-(4-bromophenyl)propan-1-ol (B1278338) and acetic acid. The rate of this hydrolysis is highly dependent on both pH and temperature.

Carboxylic acid esters undergo hydrolysis through three main mechanisms: acid-catalyzed, neutral, and base-catalyzed (alkaline) hydrolysis. epa.gov

Acid-Catalyzed Hydrolysis (low pH): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate is generally proportional to the concentration of hydronium ions.

Base-Catalyzed Hydrolysis (high pH): Under alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This process, often called saponification, is typically a second-order reaction and is the dominant pathway at elevated pH. epa.gov For most esters, the rate of hydrolysis increases significantly as the pH rises above 7. For instance, the hydrolysis half-life of n-propyl acetate at 25°C is approximately 3.3 years at pH 7, but decreases to 12 days at pH 9. nih.gov

Temperature has a significant effect on the hydrolysis rate, with reaction rates increasing with higher temperatures, following the principles of the Arrhenius equation. While specific data for 3-(4-bromophenyl)propyl acetate is unavailable, the general trend for esters shows a marked acceleration of hydrolysis at elevated temperatures across all pH ranges. acs.org For example, studies on other esters have shown that hydrolysis rates can increase several-fold with a 10-20°C rise in temperature. researchgate.net The presence of the bromo-substituent on the phenyl ring, being an electron-withdrawing group, may slightly increase the rate of base-catalyzed hydrolysis compared to its non-brominated analog by making the carbonyl carbon more electrophilic. nih.gov

Table 1: Illustrative pH and Temperature Dependence of Ester Hydrolysis Rate This table illustrates general principles of ester hydrolysis; values are not specific to this compound.

Photolytic Degradation Mechanisms and Quantum Yields